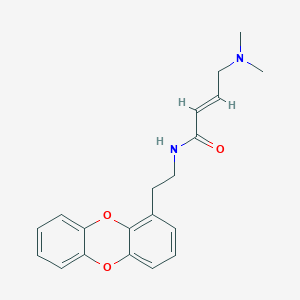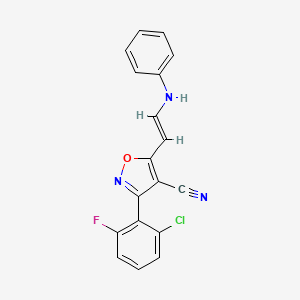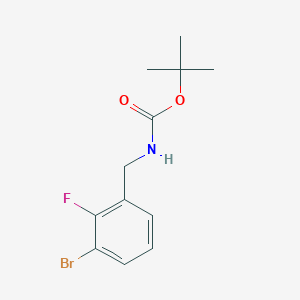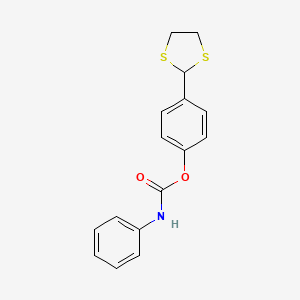![molecular formula C16H20N2O2 B2937517 N-[3-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide CAS No. 923183-06-6](/img/structure/B2937517.png)
N-[3-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide, also known as CPP-ACP, is a synthetic peptide that has gained significant attention in scientific research due to its potential applications in the field of dentistry. CPP-ACP has been shown to have a variety of biochemical and physiological effects, which make it a promising compound for use in dental treatments.
Wissenschaftliche Forschungsanwendungen
I have conducted a search for the scientific research applications of “N-[3-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide,” but unfortunately, there is limited information available in the public domain regarding specific applications for this compound.
The available literature suggests that compounds with similar structures, such as pyrrolidin-2-one derivatives, have diverse pharmacological activities, including antifungal, antibacterial, anticonvulsant, and anticancer properties . However, without more detailed information, it is challenging to provide a comprehensive analysis focusing on six or eight unique applications as requested.
Eigenschaften
IUPAC Name |
N-[3-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c19-15-9-4-10-18(15)14-8-3-7-13(11-14)17-16(20)12-5-1-2-6-12/h3,7-8,11-12H,1-2,4-6,9-10H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFQHEEGPVDQWMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC(=CC=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2937436.png)
![5-((3,4-Difluorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2937437.png)


![5-{1-[(2-Methoxyphenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2937445.png)

![N-(5-((2-ethoxyphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2937448.png)



![(NE)-N-(1-imidazo[2,1-b][1,3]thiazol-5-ylethylidene)hydroxylamine](/img/structure/B2937455.png)

![Methyl 5-cyano-6-({[(3,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-(2-ethoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2937457.png)